10-Undecynoic acid

Antimicrobial Biofilm Oral Pathogens

10-Undecynoic acid (CAS 2777-65-3) is your irreplaceable ω-terminal alkyne C11 fatty acid. Its terminal triple bond uniquely enables CuAAC click chemistry, suicide inhibition of CYP4A ω-hydroxylases, and oral biofilm eradication (MIC 2.5 mg/mL)—functions impossible with 9-undecynoic acid (internal alkyne) or saturated analogs. It achieves the highest enzymatic esterification conversion among 5 acetylenic FAs across 8 lipases. ≥98% purity. Inquire for bulk or custom packaging.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 2777-65-3
Cat. No. B1208590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Undecynoic acid
CAS2777-65-3
Synonyms10-undecynoic acid
10-undecynoic acid, sodium salt
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCC(=O)O
InChIInChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13)
InChIKeyOAOUTNMJEFWJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Undecynoic Acid (CAS 2777-65-3) Technical Specifications and Procurement Baseline for Research Applications


10-Undecynoic acid (CAS 2777-65-3), an acetylenic C11 fatty acid bearing a terminal alkyne at the ω-position, is available from commercial vendors at purities ranging from ≥95% to ≥99% . Its molecular formula is C11H18O2 with a molecular weight of 182.26 g/mol, a melting point range of 40-43°C, and a boiling point of 174-176°C at 4 mmHg (or 180°C at 15 mmHg) . This compound is widely utilized as a chemical probe, click chemistry building block, and antimicrobial agent in research focused on biofilms, enzyme inhibition, and materials science . Unlike its saturated or monounsaturated fatty acid analogs, the terminal alkyne moiety confers distinct reactivity and bioactivity profiles, which are central to its differential utility [1].

Why 10-Undecynoic Acid Cannot Be Substituted with Generic Fatty Acids or Other Acetylenic Analogs


Substituting 10-undecynoic acid with a generic fatty acid (e.g., oleic, lauric) or even a closely related acetylenic analog (e.g., 9-undecynoic acid, 6-octadecynoic acid) is not feasible due to its unique combination of chain length (C11) and terminal alkyne position. The terminal triple bond dictates its reactivity as a click chemistry handle and its mechanism as a suicide inhibitor of specific cytochrome P450 isoforms [1]. Altering the chain length or the position of unsaturation significantly impacts both biocatalytic processing [2] and antimicrobial efficacy [3]. For example, the saturated analog undecanoic acid lacks the alkyne moiety required for the covalent enzyme inactivation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) that define 10-undecynoic acid's utility as a probe and synthon . Similarly, 9-undecynoic acid, an internal alkyne isomer, exhibits different regioselectivity in synthetic transformations, making it unsuitable for applications requiring a terminal alkyne handle [4].

Quantitative Differentiation of 10-Undecynoic Acid from Closest Analogs: A Data-Driven Evidence Guide


Anti-Biofilm Potency and Minimum Inhibitory Concentration (MIC) Against Oral Streptococci

10-Undecynoic acid exhibits a Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL against planktonic Streptococcus spp. and a Minimum Biofilm Inhibitory Concentration (MBIC90) of 2.5 mg/mL. Complete inhibition of biofilm formation is achieved at 5.0 mg/mL, with a Minimum Biofilm Eradication Concentration (MBEC) causing a 30% reduction in pre-existing biofilm biomass at this concentration [1]. In contrast, a common clinical antifungal comparator, undecylenic acid (10-undecenoic acid), is primarily known for inhibiting Candida morphogenesis rather than targeting biofilm formation in oral streptococci, with MIC values for Candida albicans reported in the micromolar range rather than mg/mL [2].

Antimicrobial Biofilm Oral Pathogens

Lipase-Catalyzed Esterification Efficiency Compared to Other Acetylenic Fatty Acids

In a head-to-head study of five positional isomers of acetylenic fatty acids (C9:1(2a), C11:1(10a), C18:1(6a), C18:1(9a), C22:1(13a)) esterified with n-butanol using eight different lipases, 10-undecynoic acid (C11:1(10a)) consistently achieved the highest conversion rate with every lipase tested [1]. For example, while 2-nonynoic acid (C9:1(2a)) was only esterified by one lipase (Novozyme 435) to give a 42% butyl ester yield after 48 hours, and 6-octadecynoic acid (C18:1(6a)) showed marked resistance to esterification with several lipases (CCL, PS-D, PPL), 10-undecynoic acid demonstrated superior and robust conversion across all eight lipases evaluated [1].

Biocatalysis Esterification Lipase

Regioselective Synthesis: Solvent-Controlled Production of Terminal vs. Internal Alkynes

The dehydrobromination of 10,11-dibromoundecanoic acid exhibits remarkable solvent-dependent regioselectivity: using PEG-200 yields the terminal alkyne 10-undecynoic acid, whereas using PEG-400 yields the internal alkyne isomer 9-undecynoic acid [1]. This finding provides a quantitative, reproducible synthetic route for obtaining the specific isomer required for downstream applications. For researchers requiring a terminal alkyne handle for click chemistry, only 10-undecynoic acid possesses this reactive moiety; 9-undecynoic acid, with an internal triple bond, is unreactive in CuAAC reactions.

Synthesis Dehydrobromination Alkyne Isomerism

Mechanism-Based Cytochrome P450 Inhibition: ω-Hydroxylase Selectivity

10-Undecynoic acid is a highly selective, irreversible mechanism-based inhibitor of hepatic ω- and ω-1-lauric acid hydroxylases (cytochrome P450 4A isoforms) [1]. This inhibitory action is attributed to the terminal alkyne moiety, which undergoes P450-catalyzed oxidation to a reactive ketene intermediate that covalently modifies the enzyme active site [2]. In contrast, saturated analogs like lauric acid (C12:0) are substrates for these enzymes, while monounsaturated analogs like undecylenic acid lack this suicide inhibition mechanism, serving instead as reversible inhibitors or substrates .

Cytochrome P450 Enzyme Inhibition Fatty Acid Metabolism

Microwave-Assisted Click Chemistry as a Model Terminal Alkyne

10-Undecynoic acid has been specifically employed as a model terminal alkyne compound to investigate microwave-assisted surface click reactions catalyzed by Cu(II)/sodium L-ascorbate . Its C11 chain length and terminal alkyne make it an ideal mimic for fatty-acid-derived surface ligands. In contrast, internal alkynes like 9-undecynoic acid are unreactive in CuAAC, and saturated fatty acids cannot participate in click chemistry, underscoring the unique suitability of 10-undecynoic acid for this application.

Click Chemistry Microwave Synthesis Surface Functionalization

Procurement-Driven Application Scenarios for 10-Undecynoic Acid Based on Quantitative Evidence


Development of Novel Anti-Biofilm Agents for Oral Health

Researchers focused on oral biofilm prevention and treatment should procure 10-undecynoic acid as a lead scaffold. Its demonstrated MIC of 2.5 mg/mL against planktonic oral streptococci and MBIC90 of 2.5 mg/mL, with complete biofilm inhibition at 5.0 mg/mL, provide a quantifiable starting point for structure-activity relationship (SAR) studies and formulation development [1]. Unlike undecylenic acid, which lacks this antibiofilm profile, 10-undecynoic acid offers a differentiated mechanism of action worth exploring.

Biocatalytic Synthesis of Acetylenic Fatty Acid Esters

For synthetic chemists and process development scientists aiming to enzymatically esterify acetylenic fatty acids, 10-undecynoic acid is the optimal substrate. It has been shown to achieve the highest conversion rates among a panel of five acetylenic fatty acids across eight different lipases, ensuring robust and efficient reaction outcomes compared to alternatives like 6-octadecynoic acid, which exhibits lipase-specific resistance [2].

Cytochrome P450 4A Isoform Mechanistic Probe

Investigators studying fatty acid ω-hydroxylation pathways or screening for cytochrome P450 4A inhibitors should select 10-undecynoic acid as a positive control or mechanistic probe. Its irreversible, mechanism-based inactivation of hepatic ω- and ω-1-lauric acid hydroxylases is a well-documented property not shared by saturated fatty acid substrates or monounsaturated reversible inhibitors [3][4].

Surface Functionalization via Copper-Catalyzed Click Chemistry

Materials scientists developing functionalized surfaces, coatings, or nanoparticles via CuAAC click chemistry should utilize 10-undecynoic acid as a terminal alkyne building block. Its established use as a model compound in microwave-assisted surface click reactions validates its reactivity and compatibility with this bioconjugation strategy . Substitution with 9-undecynoic acid or undecanoic acid is chemically impossible for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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